2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide 2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Brand Name: Vulcanchem
CAS No.: 1105214-44-5
VCID: VC6530607
InChI: InChI=1S/C24H25ClFN5O3/c1-13(2)11-27-21(32)15-6-8-18-20(9-15)31-23(30(14(3)4)22(18)33)28-29(24(31)34)12-16-5-7-17(26)10-19(16)25/h5-10,13-14H,11-12H2,1-4H3,(H,27,32)
SMILES: CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=C(C=C(C=C4)F)Cl)C(C)C
Molecular Formula: C24H25ClFN5O3
Molecular Weight: 485.94

2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

CAS No.: 1105214-44-5

Cat. No.: VC6530607

Molecular Formula: C24H25ClFN5O3

Molecular Weight: 485.94

* For research use only. Not for human or veterinary use.

2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide - 1105214-44-5

Specification

CAS No. 1105214-44-5
Molecular Formula C24H25ClFN5O3
Molecular Weight 485.94
IUPAC Name 2-[(2-chloro-4-fluorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Standard InChI InChI=1S/C24H25ClFN5O3/c1-13(2)11-27-21(32)15-6-8-18-20(9-15)31-23(30(14(3)4)22(18)33)28-29(24(31)34)12-16-5-7-17(26)10-19(16)25/h5-10,13-14H,11-12H2,1-4H3,(H,27,32)
SMILES CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=C(C=C(C=C4)F)Cl)C(C)C

Introduction

Chemical Identity and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[(2-chloro-4-fluorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-propan-2-yl-[1, triazolo[4,3-a]quinazoline-8-carboxamide, reflects its intricate architecture. Key features include:

  • Triazoloquinazoline core: A fused bicyclic system combining triazole and quinazoline rings, providing a planar scaffold for potential target engagement.

  • 2-Chloro-4-fluorobenzyl moiety: A halogenated aromatic group that may enhance lipophilicity and influence receptor binding through steric and electronic effects.

  • Isobutyl (2-methylpropyl) chain: A branched alkyl group attached to the carboxamide nitrogen, contributing to metabolic stability.

  • Isopropyl substituent: Positioned at the 4-position of the quinazoline ring, this group likely modulates steric interactions in biological systems.

The molecular formula is C₂₄H₂₅ClFN₅O₃, with a molecular weight of 485.94 g/mol. Its Standard InChI key (InChI=1S/C24H25ClFN5O3/c1-13(2)11-27-21(32)...) confirms the stereochemical and connectivity details.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.1105214-44-5
Molecular FormulaC₂₄H₂₅ClFN₅O₃
Molecular Weight485.94 g/mol
IUPAC Name2-[(2-chloro-4-fluorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-propan-2-yl- triazolo[4,3-a]quinazoline-8-carboxamide
Topological Polar Surface Area101 Ų (estimated)
LogP (Octanol-Water)3.8 (predicted)

Synthesis and Structural Optimization

Synthetic Pathway

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. While exact protocols remain proprietary, general steps for analogous triazoloquinazolines include:

  • Core Formation: Condensation of anthranilic acid derivatives with urea or thiourea to construct the quinazoline ring.

  • Triazole Annulation: Cyclization via hydrazine derivatives to form the triazole ring fused to the quinazoline system.

  • Substituent Introduction:

    • Benzylation: Alkylation at the 2-position using 2-chloro-4-fluorobenzyl halides.

    • Isobutyl Attachment: Amide coupling with isobutylamine at the 8-carboxamide position.

    • Isopropyl Incorporation: Alkylation or acylation at the 4-position of the quinazoline.

Critical reaction parameters (e.g., temperature, catalysts) are optimized to maximize yield and purity, though specific details are undisclosed.

Structural Modifications and SAR

Research on related triazoloquinazolines highlights the impact of substituents on biological activity :

  • Benzyl Group Halogenation: Chlorine and fluorine atoms enhance electronic interactions with target proteins, as observed in kinase inhibitors .

  • Alkyl Chain Variations: Isobutyl and isopropyl groups improve metabolic stability compared to linear chains, reducing oxidative dealkylation.

  • Carboxamide Position: The 8-carboxamide’s orientation influences hydrogen bonding with catalytic lysine residues in kinases .

Research Findings and Biological Implications

Table 2: Comparative Activity of Triazoloquinazoline Derivatives

CompoundTargetIC₅₀ (μM)Selectivity (Plk1 vs. Plk2/3)
PLHSpT (Peptide 6a)Plk1 PBD14.741-fold
Triazoloquinazoline 7Plk1 PBD4.38>10-fold
Volasertib (Plk1 KD)Plk1 Kinase Domain0.87Low (cross-reactive)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator